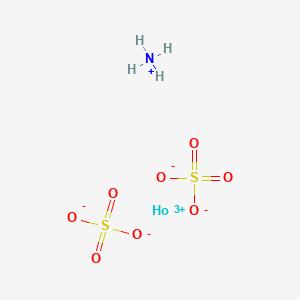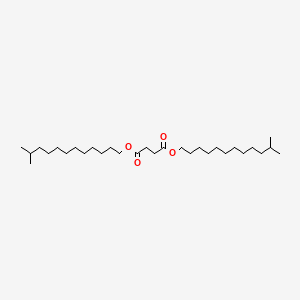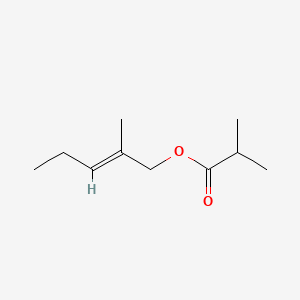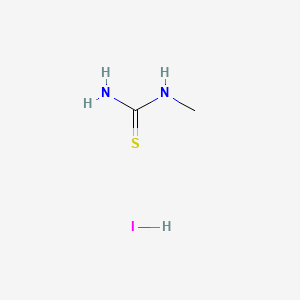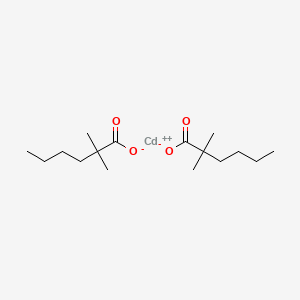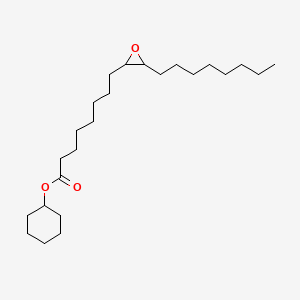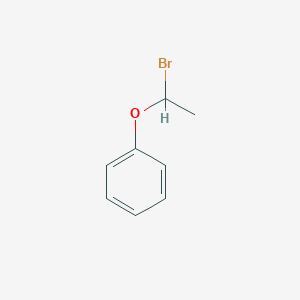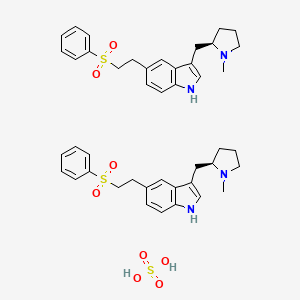
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H13NO6S It is known for its unique structure, which includes a nitrophenyl group and a sulfonyl group attached to an acetic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the reaction of acetic acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can lead to the formation of reactive intermediates that exert various effects depending on the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, ((4-nitrophenyl)sulfonyl)-, ethyl ester
- Acetic acid, ((4-nitrophenyl)sulfonyl)-, methyl ester
- Acetic acid, ((4-nitrophenyl)sulfonyl)-, butyl ester
Uniqueness
Acetic acid, ((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the isopropyl group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
139326-48-0 |
|---|---|
Molekularformel |
C11H13NO6S |
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C11H13NO6S/c1-8(2)18-11(13)7-19(16,17)10-5-3-9(4-6-10)12(14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
AZPHBGZAWWQIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



